molecular formula C33H27N11O2 B12686822 2,6-Pyridinedicarbaldehyde bis(N-(4-(phenyldiazenyl)phenyl)semicarbazone) CAS No. 7599-28-2

2,6-Pyridinedicarbaldehyde bis(N-(4-(phenyldiazenyl)phenyl)semicarbazone)

Cat. No.: B12686822
CAS No.: 7599-28-2
M. Wt: 609.6 g/mol
InChI Key: VWGURBURQKEZPX-PHHCTYCVSA-N
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Description

NSC 407066 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of NSC 407066 would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to maximize yield and minimize costs. Additionally, industrial production would involve stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 407066 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of NSC 407066 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products

The major products formed from the reactions of NSC 407066 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

NSC 407066 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: NSC 407066 is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: NSC 407066 is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of NSC 407066 involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved in the action of NSC 407066 are still under investigation.

Comparison with Similar Compounds

NSC 407066 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other agents within the National Cancer Institute’s Developmental Therapeutics Program that share structural or functional similarities. The uniqueness of NSC 407066 may lie in its specific chemical structure, reactivity, or biological activity, which distinguishes it from other compounds.

List of Similar Compounds

  • NSC 125973
  • NSC 515776
  • NSC 181339-01

These compounds may share some similarities with NSC 407066 but differ in their specific properties and applications.

Properties

CAS No.

7599-28-2

Molecular Formula

C33H27N11O2

Molecular Weight

609.6 g/mol

IUPAC Name

1-(4-phenyldiazenylphenyl)-3-[(E)-[6-[(E)-[(4-phenyldiazenylphenyl)carbamoylhydrazinylidene]methyl]pyridin-2-yl]methylideneamino]urea

InChI

InChI=1S/C33H27N11O2/c45-32(37-24-14-18-28(19-15-24)41-39-26-8-3-1-4-9-26)43-34-22-30-12-7-13-31(36-30)23-35-44-33(46)38-25-16-20-29(21-17-25)42-40-27-10-5-2-6-11-27/h1-23H,(H2,37,43,45)(H2,38,44,46)/b34-22+,35-23+,41-39?,42-40?

InChI Key

VWGURBURQKEZPX-PHHCTYCVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)N/N=C/C3=NC(=CC=C3)/C=N/NC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NN=CC3=NC(=CC=C3)C=NNC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

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